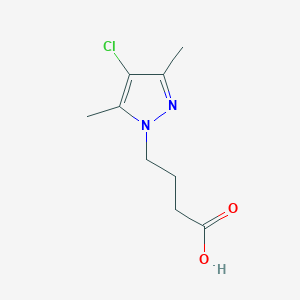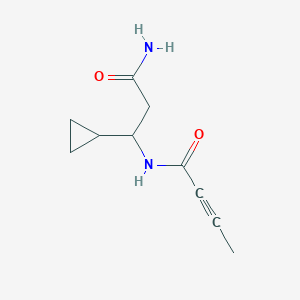![molecular formula C11H6F3NOS2 B2447712 (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one CAS No. 99460-76-1](/img/structure/B2447712.png)
(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one, also known as 5-TFMBT, is an organic compound that has been used in various scientific research applications. It is a mercapto-substituted thiazole derivative and is formed by the reaction of trifluoromethylbenzaldehyde, thiourea and sodium hydroxide. 5-TFMBT has been used in a wide range of fields, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Antineoplastic and Antimicrobial Properties
- (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one and its derivatives have been explored for their potential in medical applications. A review outlined the discovery and development of a series of molecules, highlighting their cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity, can act as modulators of multi-drug resistance, and demonstrate promising antimalarial and antimycobacterial properties. The review emphasizes their potential as candidate antineoplastic drug candidates, based on the positive characteristics observed through structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability (Hossain et al., 2020).
Synthetic and Transformation Approaches
- Another review focused on the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, including (5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one. The heterocycles discussed are known for their biological activity and industrial demand. Newly developed synthesis methods are categorized into conventional multistep processes and one-pot, atom economy procedures, aligning with green chemistry principles. The easy functionalization of specific groups and the benzene ring of the benzothiazole moiety makes these compounds highly reactive building blocks for organic and organoelement synthesis, including the creation of pharmacologically active heterocycles. This review is considered instrumental for developing new drugs and materials, as well as for devising new synthetic approaches and understanding patterns of reactivity (Zhilitskaya et al., 2021).
Vulcanization Acceleration and Rubber Processing
- The role of 2-mercapto-benzothiazole derivatives in rubber vulcanization acceleration has been extensively reviewed. The literature from 1945 through 1960 and patents from 1932 through 1960 were analyzed to cover topics like synthesis and manufacture methods of these accelerators, their application in rubber processing, and studies on the mechanisms of accelerated vulcanization and the chemical reactions involved. This comprehensive review highlights the importance of these compounds in the rubber industry, despite disagreements in the interpretation of data related to their mechanism of action (Trivette et al., 1962).
Propriétés
IUPAC Name |
(5E)-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS2/c12-11(13,14)7-3-1-6(2-4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSOIGQCMUHMHG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2447630.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2447631.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2447634.png)


![5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2447639.png)


![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-9-methylpurine](/img/structure/B2447645.png)
![(4E)-17-Bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2447646.png)


![N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide](/img/structure/B2447652.png)